

Cost-effectiveness analysis of Tafenoquine versus primaquine for malaria relapse prevention

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tafenoquine*

Cat. No.: *B011912*

[Get Quote](#)

Tafenoquine vs. Primaquine: A Cost-Effectiveness Analysis for Malaria Relapse Prevention

A Comparative Guide for Researchers and Drug Development Professionals

The prevention of *Plasmodium vivax* malaria relapse presents a significant challenge in global health. For decades, primaquine has been the standard of care, requiring a 14-day course of treatment that often suffers from poor patient adherence. The recent introduction of **tafenoquine**, a single-dose alternative, offers a promising solution to improve treatment completion rates. This guide provides a comprehensive cost-effectiveness analysis of **tafenoquine** versus primaquine, summarizing key experimental data and methodologies to inform researchers, scientists, and drug development professionals.

Executive Summary

Recent studies consistently demonstrate that **tafenoquine**, when coupled with appropriate glucose-6-phosphate dehydrogenase (G6PD) deficiency screening, is a cost-effective intervention for preventing *P. vivax* relapse compared to primaquine, particularly in settings with low adherence to the 14-day primaquine regimen. The primary driver of **tafenoquine**'s cost-effectiveness is its single-dose regimen, which significantly improves adherence and,

consequently, reduces the number of costly relapses. While the upfront cost of **tafenoquine** and the necessary G6PD testing is higher than that of primaquine, these costs are often offset by the savings from averted medical expenditures associated with treating relapses.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data from various studies comparing **tafenoquine** and primaquine.

Table 1: Efficacy in Preventing Malaria Relapse

Drug	Regimen	Recurrence-Free Rate at 6 Months	Study Population	Citation
Tafenoquine	Single 300 mg dose	67.0% (95% CI, 61.0 to 72.3)	Peru, Brazil, Colombia, Vietnam, Thailand	[1] [2] [3]
Primaquine	15 mg daily for 14 days	72.8% (95% CI, 65.6 to 78.8)	Peru, Brazil, Colombia, Vietnam, Thailand	[1] [2] [3]
Tafenoquine	Single 300 mg dose	N/A (prevented 77.78% of relapses over a decade in a model)	South Korea (model)	[4] [5]
Primaquine	14-day treatment	N/A (relapse probability of 0.04 in a model)	South Korea (model)	[4] [5]

Table 2: Cost Comparison

Cost Component	Tafenoquine Arm	Primaquine Arm	Country	Citation
Drug Treatment	\$57.37	\$3.71 (14-day course)	South Korea	[4] [5]
G6PD Rapid Diagnostic Testing	\$7.76	Not always required	South Korea	[4] [5]
Total Initial Cost (Drug + G6PD Test)	\$65.13	\$3.71	South Korea	[4] [5]
Average Medical Expenditure per Malaria Episode	\$1444.79	\$1444.79	South Korea	[4] [5]
Gold Standard G6PDd testing with Primaquine	\$46	Brazil	[6]	
RDT with Tafenoquine	\$110	Brazil	[6]	

Table 3: Cost-Effectiveness Outcomes

Metric	Value	Scenario	Country	Citation
Incremental Benefit-Cost Ratio (IBCR)	0 to 3.21	As tafenoquine relapse probability decreases from 0.04 to 0.01	South Korea	[4] [5]
Incremental Cost-Effectiveness Ratio (ICER)	\$154 to \$1,836 per DALY averted	Varies with primaquine adherence assumptions	Brazil	[7]
Net Monetary Benefit	Positive (20,713.84 ± 7,167.46 RSD)	Base case analysis	Serbia	[8] [9]
ICER	\$2894 per DALY averted	Compared to current practice (primaquine without G6PD screening)	Brazil	[10]
ICER	\$1776 per hospitalization averted	RDT- Tafenoquine vs. Gold Standard G6PD- Primaquine	Brazil	[6]
ICER	\$14141 per relapse prevented	RDT- Tafenoquine vs. Gold Standard G6PD- Primaquine	Brazil	[6]

Experimental Protocols

The cost-effectiveness analyses cited in this guide predominantly utilize mathematical modeling to simulate the long-term health and economic outcomes of different treatment strategies. The

primary methodologies employed are:

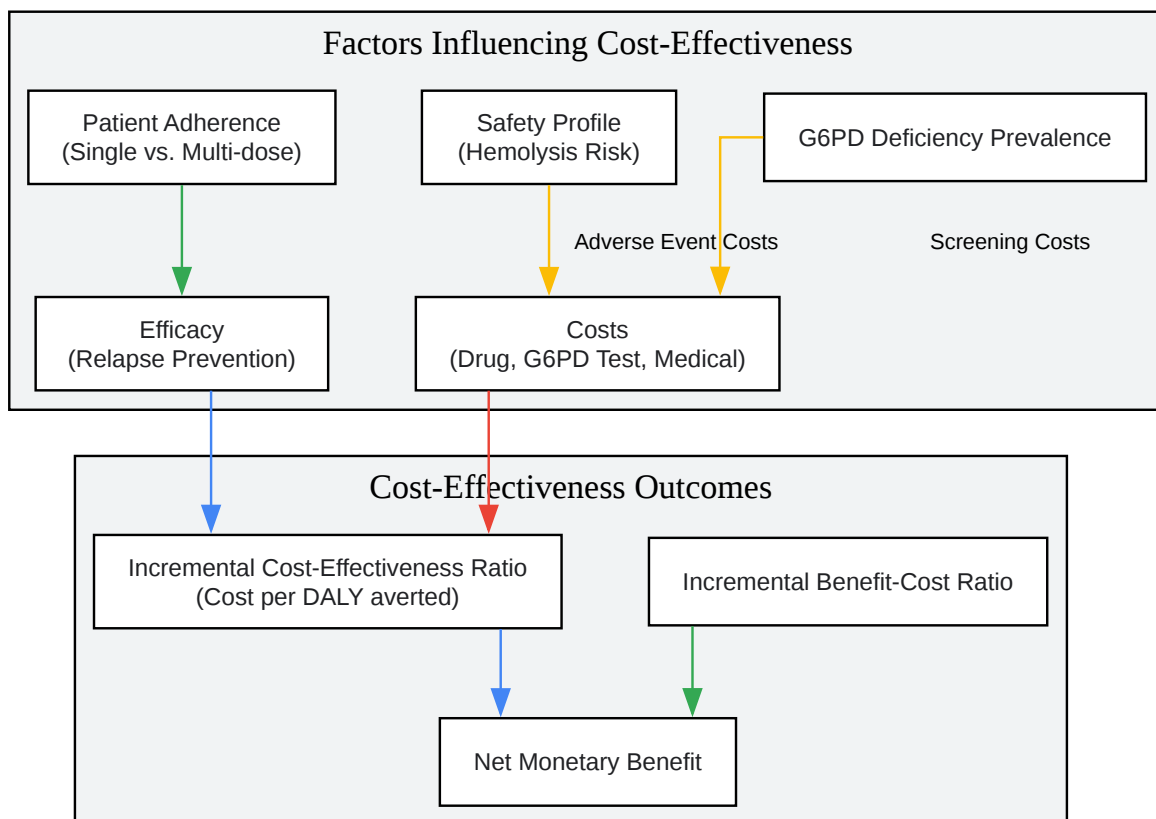
- **Decision Tree Models:** These models map out the possible pathways a patient might take, from initial diagnosis and treatment to potential outcomes like relapse or cure. Each branch of the tree is assigned a probability and a cost, allowing for the calculation of the expected cost and health outcome for each strategy. For instance, a study in Brazil used a decision tree model to compare **tafenoquine** with G6PD screening against primaquine with and without screening over a 12-month period.[\[10\]](#)
- **Markov Models:** These models are used to simulate the progression of a cohort of patients through different health states over time (e.g., healthy, infected, relapsed, deceased). The model is run in cycles (e.g., 1-month cycles over a 10-year time horizon), with transition probabilities determining the movement of patients between states. A Serbian study employed a five-state, 1-month cycle Markov model to compare the cost-utility of **tafenoquine** and primaquine.[\[8\]](#)[\[9\]](#)
- **Dynamic Transmission Models:** These models are more complex and simulate the transmission of malaria within a population over time. They can account for factors like herd immunity and the impact of treatment on reducing the overall transmission of the disease. A Korean study expanded a dynamic transmission model to predict the incidence of *P. vivax* malaria over a decade under different treatment scenarios.[\[4\]](#)[\[5\]](#)[\[11\]](#)

Key Parameters in the Models: The models are parameterized using data from a variety of sources, including:

- **Clinical trials:** for efficacy and safety data (e.g., relapse rates, adverse event probabilities).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Epidemiological studies:** for data on disease incidence, prevalence, and G6PD deficiency rates.
- **Healthcare databases:** for cost data (e.g., drug costs, hospitalization costs).[\[4\]](#)[\[5\]](#)
- **Literature reviews:** for adherence rates and other parameters.[\[12\]](#)

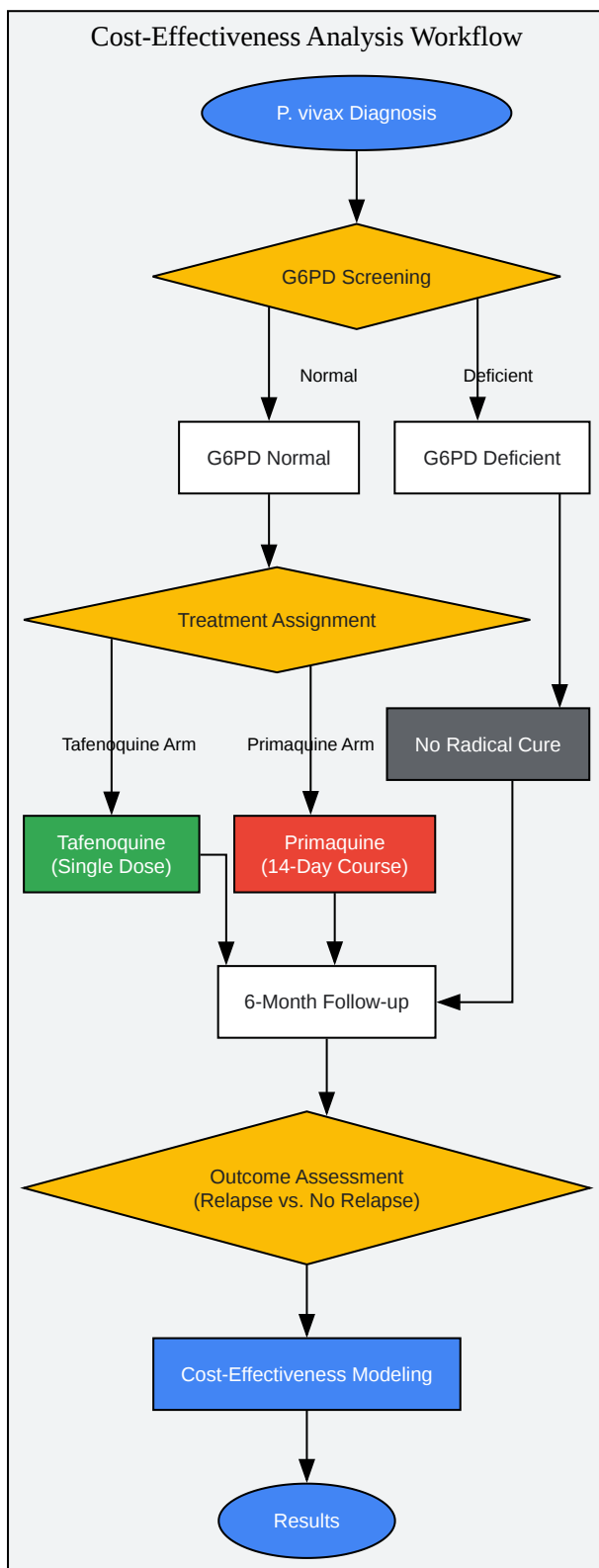
Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.



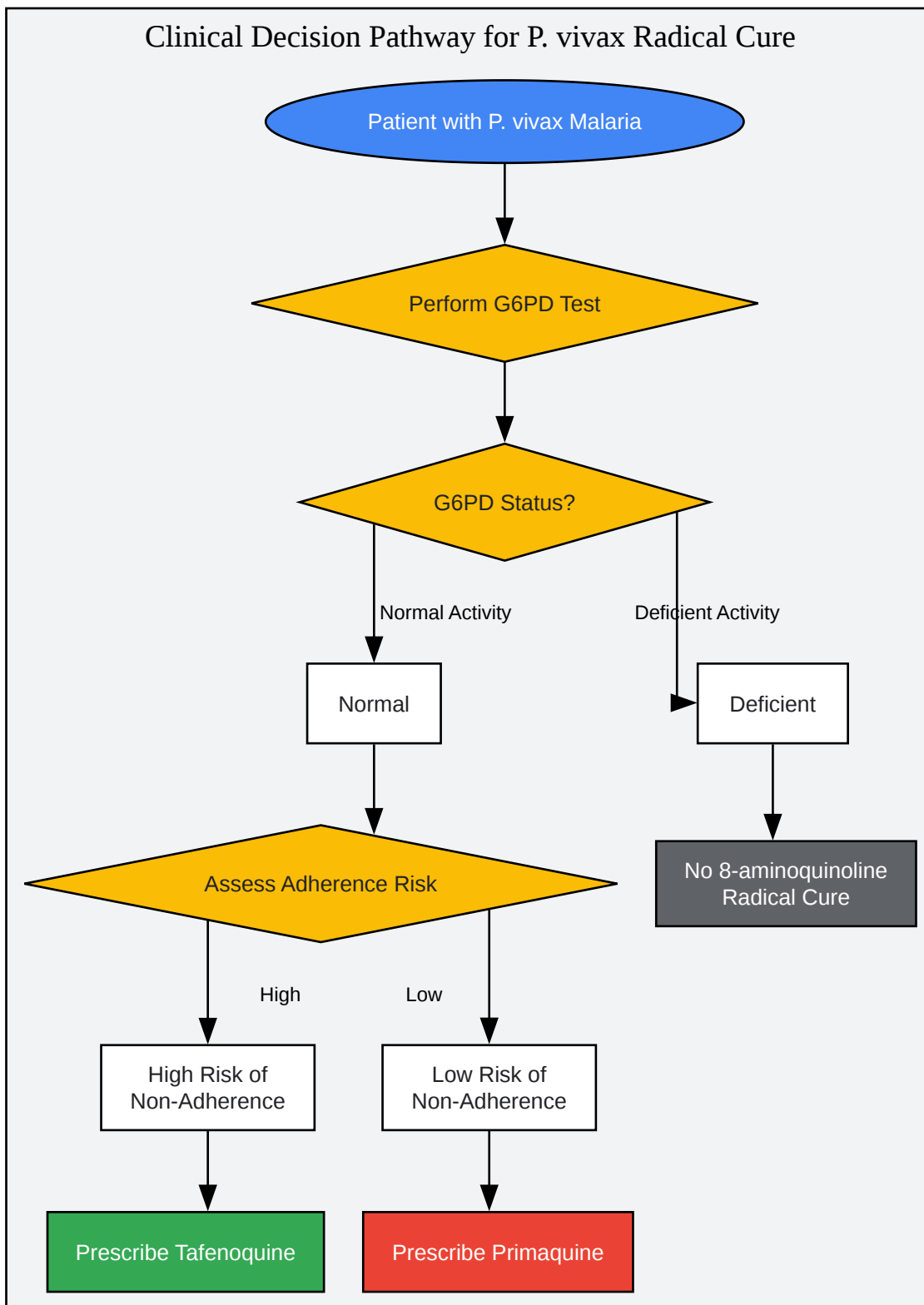
[Click to download full resolution via product page](#)

Caption: Factors influencing the cost-effectiveness of malaria relapse prevention strategies.



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for a cost-effectiveness analysis of **tafenoquine** vs. primaquine.



[Click to download full resolution via product page](#)

Caption: A simplified clinical decision-making pathway for prescribing **tafenoquine** or primaquine.

Conclusion

The evidence strongly suggests that single-dose **tafenoquine**, when accompanied by G6PD screening, is a cost-effective strategy for the radical cure of *P. vivax* malaria, particularly in populations where adherence to a 14-day primaquine regimen is challenging. The improved adherence with **tafenoquine** leads to a reduction in malaria relapses, which in turn decreases the overall healthcare costs associated with managing the disease. For researchers and drug development professionals, these findings underscore the importance of considering patient adherence and the economic landscape in the development and implementation of new antimalarial therapies. Future research should continue to evaluate the long-term cost-effectiveness of **tafenoquine** in diverse epidemiological settings and explore strategies to optimize the delivery of G6PD testing in resource-limited areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Tafenoquine versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria. — MORU Tropical Health Network [tropmedres.ac]
- 3. Tafenoquine versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cost-benefit-analysis-of-tafenoquine-for-radical-cure-of-plasmodium-vivax-malaria-in-korea - Ask this paper | Bohrium [bohrium.com]
- 5. Cost-Benefit Analysis of Tafenoquine for Radical Cure of Plasmodium vivax Malaria in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ISPOR - COST-EFFECTIVENESS ANALYSIS OF TAFENOQUINE WITH A RAPID DIAGNOSTIC TEST FOR G6PD DEFICIENCY IN PATIENTS WITH PLASMODIUM VIVAX INFECTIONS IN BRAZIL [ispor.org]
- 7. Tafenoquine following G6PD screening versus primaquine for the treatment of vivax malaria in Brazil: A cost-effectiveness analysis using a transmission model | PLOS Medicine [journals.plos.org]
- 8. Cost-utility of tafenoquine vs. primaquine for the radical cure (prevention of relapse) of Plasmodium vivax malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cost-utility of tafenoquine vs. primaquine for the radical cure (prevention of relapse) of malaria | PVIVAX [vivaxmalaria.org]
- 10. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. Tafenoquine following G6PD screening versus primaquine for the treatment of vivax malaria in Brazil: A cost-effectiveness analysis using a transmission model - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cost-effectiveness analysis of Tafenoquine versus primaquine for malaria relapse prevention]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b011912#cost-effectiveness-analysis-of-tafenoquine-versus-primaquine-for-malaria-relapse-prevention]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com